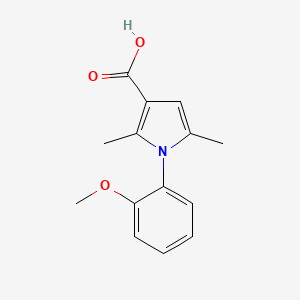

1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound features a pyrrole ring substituted with a methoxyphenyl group, two methyl groups, and a carboxylic acid group. Pyrroles are known for their biological activity and are often found in natural products and pharmaceuticals.

Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular function .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid . .

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of a strong acid like hydrochloric acid can yield the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the production of dyes, pigments, and other industrial chemicals due to its aromatic structure.

Comparison with Similar Compounds

Similar compounds to 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid include other substituted pyrroles and aromatic carboxylic acids. For example:

1-(2-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrroles are known for their diverse pharmacological properties, and this specific compound's structure suggests possible applications in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research.

- IUPAC Name : 1-(2-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid

- Molecular Formula : C₁₄H₁₅NO₃

- Molar Mass : 245.27 g/mol

- CAS Number : 844860-72-6

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential against several bacterial strains. Its structure allows for interaction with bacterial cell membranes, which may disrupt cellular functions.

- Anti-inflammatory Properties : Studies have indicated that derivatives of pyrrole can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This compound may similarly affect COX activity, potentially leading to reduced inflammation.

Antimicrobial Activity

A study evaluated the effectiveness of various pyrrole derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Control (Ciprofloxacin) | 2 | S. aureus / E. coli |

| Pyrrole Benzamide Derivative | 3.12 | S. aureus |

Anti-inflammatory Activity

In a comparative study of various pyrrole derivatives, it was found that some compounds exhibited significant inhibition of COX enzymes. For instance, certain derivatives showed higher COX-1 inhibitory activity than Meloxicam, a common anti-inflammatory drug .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Meloxicam | 83.68 | 57.14 |

| Compound X | 56.43 | TBD |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in biological systems:

- Enzyme Inhibition : The compound likely binds to the active sites of COX enzymes through hydrogen bonding and hydrophobic interactions, thereby inhibiting their activity and reducing the production of pro-inflammatory mediators.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting their integrity and function in microbial cells.

Case Studies

Recent studies have focused on synthesizing and evaluating new pyrrole derivatives based on the structural framework of this compound. These studies aim to enhance biological activity while minimizing toxicity.

Study Example

In one study, researchers synthesized a series of pyrrole derivatives and assessed their antimicrobial effects against resistant bacterial strains. The findings highlighted that modifications in the aromatic substituents significantly influenced the antibacterial potency .

Properties

IUPAC Name |

1-(2-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9-8-11(14(16)17)10(2)15(9)12-6-4-5-7-13(12)18-3/h4-8H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQWEQFMIYFBCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2OC)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.